molecular formula C14H20FNO2S B1677458 Ordopidine CAS No. 871351-60-9

Ordopidine

Cat. No.: B1677458
CAS No.: 871351-60-9
M. Wt: 285.38 g/mol
InChI Key: UKUPJASJNQDHPH-UHFFFAOYSA-N
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Description

Ordopidine is a dopaminergic stabilizer that acts as a dopamine D2 receptor antagonist. It is known for its ability to inhibit psychostimulant-induced hyperactivity and stimulate behavior in hypoactive states. This compound has been studied for its unique state-dependent behavioral effects, which are not shared by other dopamine D2 receptor antagonists .

Preparation Methods

Ordopidine can be synthesized through a series of chemical reactions involving the introduction of functional groups to a piperidine ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Ordopidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

Ordopidine has several scientific research applications:

Mechanism of Action

Ordopidine exerts its effects by binding to and antagonizing dopamine D2 receptors. This antagonism leads to an increase in the expression of activity-regulated cytoskeleton-associated protein in the frontal cortex and striatum. The increase in activity-regulated cytoskeleton-associated protein expression is hypothesized to reflect enhanced N-methyl-D-aspartic acid receptor-mediated signaling in the frontal cortex, contributing to the state-dependent locomotor effects of this compound .

Comparison with Similar Compounds

Ordopidine is similar to other dopaminergic stabilizers such as pridopidine. Both compounds act as dopamine D2 receptor antagonists and exhibit state-dependent behavioral effects. this compound is unique in its specific chemical structure, which includes a fluoro and methylsulfonyl group on the piperidine ring. This structural difference contributes to its distinct pharmacological profile .

Similar compounds include:

Properties

ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity.

871351-60-9

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3

InChI Key

UKUPJASJNQDHPH-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F

Canonical SMILES

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F

Appearance

Solid powder

871351-60-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACR325;  ACR-325;  ACR 325;  Ordopidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation according to Example 1: 4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine (0.185 g, 0.72 mmol), acetonitrile (10 ml), potassium carbonate (0.2 g, 1.44 mmol) 1-iodoethane (0.06 ml, 0.75 mmol). Yield: 0.15 g (73%). The amine was converted to several different salts and recrystallized from ethanol/diethyl ether. Hydrochloric acid salt m.p. 273-275° C., hydrobromic acid salt m.p. 267-268° C., fumaric acid salt m.p. 204-206° C., oxalic acid salt m.p. 163-165° C., sulfate salt m.p. 263-265° C., maleic acid salt m.p. 112-113° C. MS m/z (relative intensity, 70 eV) 285 (M+, 12), 271 (15), 270 (bp), 147 (7) 133 (8).
Name
4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1-ethyl-4-[2-fluoro-3-(methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine (5 g, 17.7 mmol), formic acid (3.4 ml, 90 mmol) and palladium on carbon (1.1 g) in isopropanol (50 ml) was shaken in a parr apparatus for 20 h. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated and evaporated to dryness. Aqueous sodium carbonate (10%, 200 ml) was added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic phases was dried (MgSO4) and evaporated to dryness. Flash column chromatography (ethylacetate/methanol, 1:1) gave the title compound (3.5 g, 70%). The amine was converted to the hydrochloric acid salt and recrystallized from ethanol/diethyl ether: M.p. 280.2° C. MS m/z (relative intensity, 70 eV) 285 (M+, 12), 270 (bp), 57 (19), 84 (15) 133 (9).
Name
1-ethyl-4-[2-fluoro-3-(methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

Preparation according to Example 1: 4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine (0.185 g, 0.72 mmol), acetonitrile (10 ml), potassium carbonate (0.2 g, 1.44 mmol), 1-iodoethane (0.06 ml, 0.75 mmol). Yield: 0.15 g (73%). The amine was converted to several different salts and recrystallized from ethanol/diethyl ether. Hydrochloric acid salt m.p. 273-275° C., hydrobromic acid salt m.p. 267-268° C., fumaric acid salt m.p. 204-206° C., oxalic acid salt m.p. 163-165° C., sulfate salt m.p. 263-265° C., maleic acid salt m.p. 112-113° C. MS m/z (relative intensity, 70 eV) 285 (M+, 12), 271 (15), 270 (bp), 147 (7) 133 (8).
Name
4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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